molecular formula C19H15AsO2 B14634060 10-(3-Methoxyphenyl)-10H-phenoxarsinine CAS No. 55369-42-1

10-(3-Methoxyphenyl)-10H-phenoxarsinine

Cat. No.: B14634060
CAS No.: 55369-42-1
M. Wt: 350.2 g/mol
InChI Key: VJEXJPRNCZXSBC-UHFFFAOYSA-N
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Description

10-(3-Methoxyphenyl)-10H-phenoxarsinine is an organoarsenic compound characterized by the presence of a phenoxarsinine core substituted with a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(3-Methoxyphenyl)-10H-phenoxarsinine typically involves the reaction of phenoxarsine with 3-methoxyphenyl derivatives under specific conditions. One common method includes the use of Grignard reagents, where phenoxarsine is reacted with 3-methoxyphenylmagnesium bromide in the presence of a catalyst . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 10-(3-Methoxyphenyl)-10H-phenoxarsinine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols are employed under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic trioxide, while substitution with halides may produce halogenated phenoxarsinines.

Scientific Research Applications

10-(3-Methoxyphenyl)-10H-phenoxarsinine has several scientific research applications:

Mechanism of Action

The mechanism by which 10-(3-Methoxyphenyl)-10H-phenoxarsinine exerts its effects involves interaction with cellular components. It can bind to proteins and enzymes, altering their function and leading to various biological effects. The compound may also interfere with cellular signaling pathways, particularly those involving oxidative stress and apoptosis .

Comparison with Similar Compounds

Uniqueness: 10-(3-Methoxyphenyl)-10H-phenoxarsinine is unique due to its arsenic core, which imparts distinct chemical reactivity and potential biological activity not found in purely organic compounds. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

55369-42-1

Molecular Formula

C19H15AsO2

Molecular Weight

350.2 g/mol

IUPAC Name

10-(3-methoxyphenyl)phenoxarsinine

InChI

InChI=1S/C19H15AsO2/c1-21-15-8-6-7-14(13-15)20-16-9-2-4-11-18(16)22-19-12-5-3-10-17(19)20/h2-13H,1H3

InChI Key

VJEXJPRNCZXSBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)[As]2C3=CC=CC=C3OC4=CC=CC=C42

Origin of Product

United States

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